molecular formula C13H15N5O3 B2439210 3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1251684-95-3

3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2439210
CAS RN: 1251684-95-3
M. Wt: 289.295
InChI Key: DRLYIWLNBPJTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient, selective inhibitor of the RET protein . It has potent inhibitory effects on both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

The compound’s action on the RET protein affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting RET, Pralsetinib can disrupt this pathway, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM) , but is insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors . In vivo, Pralsetinib can effectively inhibit xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in certain biological environments than others . Additionally, its stability at 4°C suggests that it may be sensitive to temperature .

properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-18-8-9(13(17-18)21-2)12(20)15-7-11(19)16-10-5-3-4-6-14-10/h3-6,8H,7H2,1-2H3,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLYIWLNBPJTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide

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